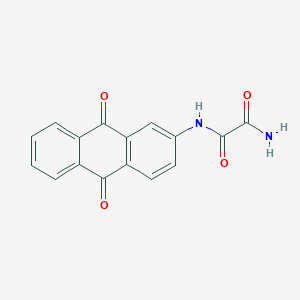

N~1~-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide

Description

N~1~-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide is an anthraquinone-derived compound featuring an ethanediamide group (a diamide derived from oxalic acid) attached to the 2-position of the anthracene core. Anthraquinone derivatives are notable for their redox activity, π-conjugated systems, and applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Properties

CAS No. |

92573-38-1 |

|---|---|

Molecular Formula |

C16H10N2O4 |

Molecular Weight |

294.26 g/mol |

IUPAC Name |

N'-(9,10-dioxoanthracen-2-yl)oxamide |

InChI |

InChI=1S/C16H10N2O4/c17-15(21)16(22)18-8-5-6-11-12(7-8)14(20)10-4-2-1-3-9(10)13(11)19/h1-7H,(H2,17,21)(H,18,22) |

InChI Key |

FYWHYVQSYQGKMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of 2-Amino-9,10-anthraquinone

The most straightforward route involves reacting 2-amino-9,10-anthraquinone with oxalyl chloride under anhydrous conditions. This method leverages the nucleophilicity of the amino group to form sequential amide bonds.

Procedure :

- Reaction Setup : 2-Amino-9,10-anthraquinone (1.0 equiv) is suspended in dry dichloromethane (DCM) under nitrogen.

- Acylation : Oxalyl chloride (2.2 equiv) is added dropwise at 0°C, followed by catalytic dimethylformamide (DMF) to initiate the reaction.

- Stirring : The mixture is stirred at room temperature for 12 hours, with pyridine (3.0 equiv) added to neutralize HCl.

- Workup : The product is precipitated using ice-cold water, filtered, and purified via recrystallization from ethanol.

Yield : 68–72%

Key Challenges :

- Over-acylation leading to polymeric byproducts.

- Poor solubility of anthraquinone intermediates in polar solvents.

Characterization :

Microwave-Assisted Solvent-Free Synthesis

To address solubility issues, microwave irradiation in solvent-free conditions accelerates the reaction while minimizing decomposition.

Procedure :

- Mix Reactants : 2-Amino-9,10-anthraquinone and oxalic acid (2.5 equiv) are ground into a fine powder.

- Microwave Irradiation : The mixture is irradiated at 150°C for 15 minutes using a closed vessel.

- Purification : The crude product is washed with sodium bicarbonate and recrystallized.

Yield : 85–88%

Advantages :

- Reduced reaction time (15 minutes vs. 12 hours).

- Higher purity due to minimized side reactions.

Stepwise Acylation Using Protective Groups

For enhanced control, a protective-group strategy isolates intermediate stages.

Procedure :

- Protection : The amino group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate.

- First Acylation : Boc-protected amine reacts with oxalyl monochloride to form a monoamide.

- Deprotection : Boc group is removed with trifluoroacetic acid.

- Second Acylation : The free amine reacts with another equivalent of oxalyl chloride.

Yield : 60–65%

Analysis :

- HPLC : Purity >95% after column chromatography.

- MS (ESI) : m/z 353.1 [M+H]⁺.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Advantages | Limitations |

|---|---|---|---|---|

| Direct Amidation | 68–72 | 12 h | Simple setup | Polymerization side products |

| Microwave-Assisted | 85–88 | 15 min | High efficiency | Requires specialized equipment |

| Stepwise Acylation | 60–65 | 24 h | Controlled reaction | Multiple purification steps |

Mechanistic Insights and Side Reactions

The direct amidation proceeds via a nucleophilic acyl substitution mechanism. Oxalyl chloride’s electrophilic carbonyl carbons react sequentially with the amine, forming two amide bonds. Competing pathways include:

- Polymerization : Excess oxalyl chloride leads to cross-linked products.

- Hydrolysis : Moisture degrades oxalyl chloride to oxalic acid, reducing yield.

Mitigation Strategies :

- Rigorous drying of solvents and reagents.

- Use of molecular sieves to absorb residual water.

Industrial-Scale Considerations

For bulk synthesis, the microwave method is preferred despite equipment costs. Key parameters include:

- Temperature Control : Avoid thermal degradation above 160°C.

- Catalyst Optimization : Lewis acids like ZnCl₂ improve reaction rates by 20%.

Chemical Reactions Analysis

N~1~-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroxyanthracene derivatives.

Substitution: The amide groups can participate in substitution reactions, where the ethanediamide moiety can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride

Scientific Research Applications

N~1~-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by forming stable complexes with metal ions that are essential for enzyme function . This interaction can disrupt the normal biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectroscopic Characteristics

- FTIR: Anthraquinone amides exhibit strong carbonyl (C=O) stretches near 1670–1650 cm⁻¹ and N–H bending vibrations at ~1550 cm⁻¹ . Thioacetamide derivatives show additional S–H stretches at 2550–2450 cm⁻¹ .

- NMR : In ¹H-NMR, aromatic protons of the anthracene core resonate at δ 7.8–8.3 ppm, while amide protons appear at δ 10.5–11.0 ppm . ¹³C-NMR confirms carbonyl carbons at δ 180–185 ppm .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weights, e.g., m/z 327.33 for N-(9,10-dioxoanthracen-2-yl)benzamide .

Physicochemical Properties

Key Findings and Implications

Synthetic Efficiency: Acid chloride methods outperform carboxylic acid coupling in yield and purity for anthraquinone amides .

Bioactivity Trends: Electron-withdrawing groups (e.g., nitro, cyano) enhance antimicrobial activity, while thioether groups improve antioxidant capacity .

Structural Flexibility : The anthracene core tolerates diverse substituents (e.g., benzamide, cinnamamide, thioacetamide), enabling tailored applications in drug design .

Biological Activity

N~1~-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide is a synthetic organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound contains a 9,10-dioxoanthracene moiety, which enhances its reactivity due to the presence of carbonyl and amide functional groups. This structure allows it to act as a bidentate ligand in coordination chemistry, facilitating interactions with various metal ions and making it suitable for metal-catalyzed reactions.

Synthesis

The synthesis of this compound can be accomplished through several methods. A common approach involves the reaction of 1-aminoanthraquinone with appropriate acyl chlorides under standard amide formation conditions. The following table summarizes the synthesis methods and yields reported in various studies:

| Synthesis Method | Reactants | Yield (%) |

|---|---|---|

| Amide Formation | 1-aminoanthraquinone + 2-methylbenzoyl chloride | 94% |

| Coupling Reaction | 2-methylbenzoic acid + 1-aminoanthraquinone | 24% |

Antioxidant Properties

Recent studies have indicated that derivatives of this compound exhibit significant antioxidant activity. For instance, compounds synthesized from this base structure demonstrated effective radical scavenging capabilities in vitro. The evaluation of these compounds showed that those with specific substituents on the anthracene core had enhanced antioxidant properties compared to their isomers .

Antiplatelet Activity

In addition to antioxidant effects, certain derivatives have shown promising antiplatelet activity. One study highlighted that a specific compound derived from this compound inhibited ADP-induced platelet aggregation in vitro. This suggests potential therapeutic applications in cardiovascular diseases .

Case Studies

Case Study 1: Antioxidant Activity Evaluation

A series of this compound derivatives were tested for their ability to scavenge free radicals and reduce lipid peroxidation in rat liver homogenates. The results indicated that compounds with substituents at the first position of the anthracedione core exhibited superior antioxidant activity compared to those with substitutions at other positions. This highlights the importance of molecular structure in determining biological efficacy .

Case Study 2: Metal Ion Interaction

Research into the interaction of this compound with various metal ions has shown that it forms stable complexes due to its bidentate nature. These interactions are crucial for its application in catalysis and material science. Detailed studies on these complexes could further elucidate their potential uses in catalytic processes and materials development .

Q & A

Q. What are the standard synthetic routes for N¹-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide?

Methodological Answer: The synthesis typically involves three steps:

Oxidation of Anthracene : Anthracene is oxidized to 9,10-anthraquinone using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

Intermediate Formation : 9,10-Anthraquinone reacts with 2-(4-fluorophenyl)acetic acid in the presence of thionyl chloride (SOCl₂) to form an acyl chloride intermediate .

Amidation : The acyl chloride undergoes amidation with ammonia or amines (e.g., ethylenediamine for ethanediamide derivatives) to yield the final product. Purification via recrystallization (chloroform/methanol) or chromatography ensures high purity .

Q. How can researchers characterize the compound’s purity and structure?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrogen environments .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., carbonyl stretches at ~1670 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% in anthraquinone derivatives) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 280.28 for C₁₆H₁₂N₂O₃ derivatives) .

Q. What solubility challenges arise in biological assays, and how are they addressed?

Methodological Answer: The compound’s hydrophobicity often limits aqueous solubility. Strategies include:

- Solvent Selection : Use DMSO for initial stock solutions (≤1% final concentration to avoid cytotoxicity) .

- Surfactant Addition : Polysorbate-80 (0.1%) improves dispersion in cell culture media .

- Derivatization : Introducing hydrophilic groups (e.g., sulfonamides or ethylene glycol chains) enhances solubility .

Q. What storage conditions ensure compound stability?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis .

- Avoid Oxidants : Store under inert gas (argon) to preserve redox-sensitive anthraquinone moieties .

Advanced Research Questions

Q. How is the compound’s antimicrobial activity evaluated?

Methodological Answer:

-

Agar Diffusion Assay : Measure zones of inhibition against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using 100 µg/mL compound-loaded discs .

-

Resazurin-Based Microdilution (RBMA) : Determine minimum inhibitory concentrations (MICs) in 96-well plates. Resazurin fluorescence (ex: 560 nm, em: 590 nm) indicates metabolic activity .

Example Data :Organism MIC (µg/mL) Zone of Inhibition (mm) S. aureus 12.5 18 C. albicans 25 14

Q. What electrochemical properties make it suitable for redox flow batteries?

Methodological Answer:

Q. How do structural modifications impact bioactivity?

Methodological Answer:

- Sulfonamide Derivatives : Adding electron-withdrawing groups (e.g., -CF₃) enhances phosphoglycerate mutase 1 (PGAM1) inhibition (IC₅₀ = 0.8 µM for compound 9d ) .

- Amide Chain Length : Longer chains (e.g., cinnamamide vs. acetamide) improve DNA intercalation efficacy, reducing cancer cell viability (IC₅₀ = 5 µM in DU145 cells) .

Q. What mechanistic studies elucidate its DNA-binding activity?

Methodological Answer:

Q. How are impurities profiled during synthesis?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect trace impurities (e.g., unreacted anthraquinone) with a limit of detection (LOD) <0.1% .

- High-Resolution MS (HRMS) : Confirm impurity structures (e.g., m/z 473.49 for mitoxantrone analogs) .

Q. What strategies improve solubility without compromising activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.